molecular formula C5H5F6NO3 B6301917 4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol CAS No. 2301850-57-5

4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol

Cat. No. B6301917
CAS RN: 2301850-57-5
M. Wt: 241.09 g/mol
InChI Key: HSVZXXRHQNLOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol is a compound used in the synthesis of various organic molecules. It is a colorless liquid with a pungent odor that is miscible with water. It is also known by its systematic name, 2-nitro-2-(trifluoromethyl)butan-1-ol, and is commonly abbreviated as 2-TNB. This compound is used in a variety of applications in organic synthesis, including the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it has been used as a catalyst in the synthesis of polymers, as a reagent in organic reactions, and as a starting material for the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol is not well understood. However, it is believed to act as an electrophilic reagent in organic reactions, allowing for the formation of new chemical bonds. Additionally, it is believed to act as a catalyst in some reactions, accelerating the rate of reaction.
Biochemical and Physiological Effects
4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol has not been studied extensively for its biochemical or physiological effects. It is believed to be non-toxic, with low acute and chronic toxicity. However, further research is needed to fully understand its potential effects on the body.

Advantages and Limitations for Lab Experiments

4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol is a useful reagent for organic synthesis. It has several advantages in the laboratory, including its low cost, high reactivity, and low toxicity. Additionally, it is a stable compound, making it suitable for use in a variety of reactions. However, it also has several limitations. It is a highly reactive compound, which can lead to unwanted side reactions. Additionally, it is not soluble in many common solvents, making it difficult to use in certain reactions.

Future Directions

There are several potential future directions for research involving 4,4,4-trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol. These include further investigation of its biochemical and physiological effects, development of new synthetic methods for its production, and exploration of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research into its mechanism of action and potential side reactions could lead to improved synthesis methods and increased safety in the laboratory.

Synthesis Methods

4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol can be synthesized via a two-step process. The first step involves the reaction of 2-bromo-2-methylbutan-1-ol with trifluoroacetic anhydride, which yields 2-trifluoroacetoxy-2-methylbutan-1-ol. This intermediate can then be reacted with nitric acid to yield the desired product, 4,4,4-trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol.

properties

IUPAC Name

4,4,4-trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6NO3/c6-4(7,8)1-3(2-13,12(14)15)5(9,10)11/h13H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVZXXRHQNLOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(C(F)(F)F)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-2-nitro-2-(trifluoromethyl)butan-1-ol

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